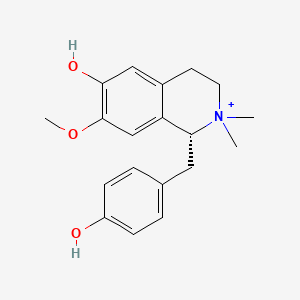

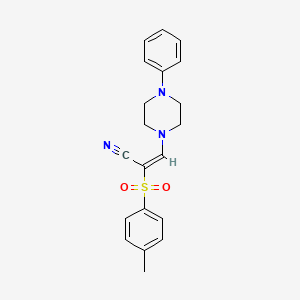

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile” is a novel small molecule capable of inhibiting androgen receptor (AR) transcriptional activity (IC50=1 uM) and protein level in C4-2 prostate cancer cells . It has been found to inhibit the proliferation of AR-positive, but not AR-negative, prostate cancer cells in culture .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Mannich reaction, which results in aminoalkylation . This reaction requires a suitable carbonyl molecule, such as formaldehyde, and either a primary, secondary, or ammonia amine .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(4-phenylpiperazin-1-yl)benzaldehyde, has a molecular formula of C17H18N2O and a molecular weight of 266.33762 .Chemical Reactions Analysis

The Mannich reaction has been used to prepare similar compounds . In this reaction, phenylpiperazine reacts with formalin and pyrolcarbaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(4-phenylpiperazin-1-yl)benzaldehyde, include a molecular formula of C17H18N2O and a molecular weight of 266.33762 .Scientific Research Applications

Androgen Receptor Inhibition in Castration-Resistant Prostate Cancer

- In Vivo Efficacy : Animal studies demonstrated that IMTPPE inhibited the growth of enzalutamide-resistant 22Rv1 xenograft tumors, making it a potential lead compound for CRPC treatment .

D3 Dopamine Receptor Agonism

Research has explored the hybrid compound (2E)-2-(4-methylbenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile in terms of its structure-activity relationships. Specifically, it has been investigated as a high-affinity D3 dopamine receptor agonist with potent in vivo activity and a long duration of action .

Acetylcholinesterase Inhibition for Alzheimer’s Disease

While not directly related to the compound’s name, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease treatment. These compounds displayed moderate bioactivity in inhibiting AChE, which is relevant for AD therapy .

properties

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-17-7-9-19(10-8-17)26(24,25)20(15-21)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3/b20-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRFEZICMAFISK-CAPFRKAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)

![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)

![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)

![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)